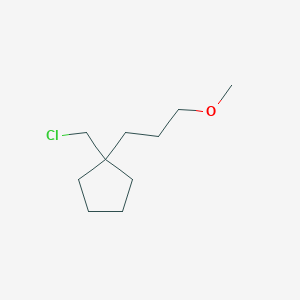
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a 3-methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with chloromethyl and 3-methoxypropyl groups under specific conditions.
Alkylation Reaction: Cyclopentane can be reacted with chloromethyl chloride and 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Could be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the chloromethyl and 3-methoxypropyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 3-methoxypropyl group, making it less versatile in certain reactions.
1-(3-Methoxypropyl)cyclopentane: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
特性
分子式 |
C10H19ClO |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(3-methoxypropyl)cyclopentane |
InChI |
InChI=1S/C10H19ClO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9H2,1H3 |
InChIキー |
LGTPTIYRQHNRSC-UHFFFAOYSA-N |
正規SMILES |
COCCCC1(CCCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


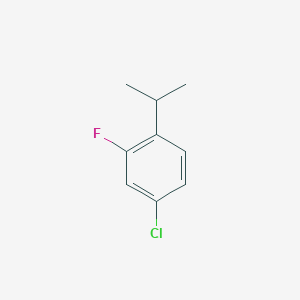
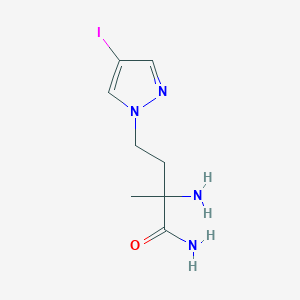
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
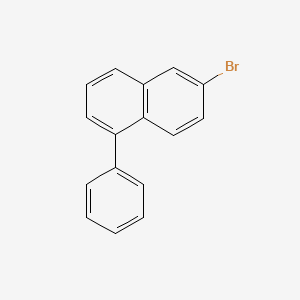
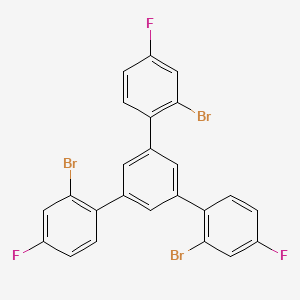
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)

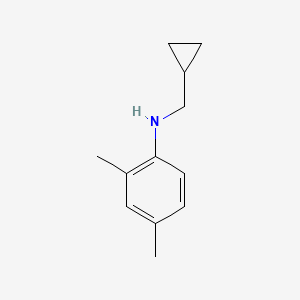
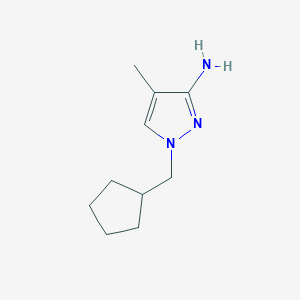
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
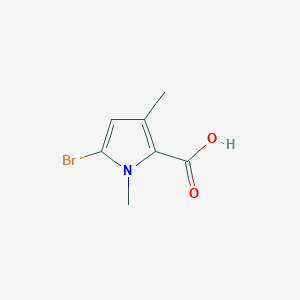

![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
